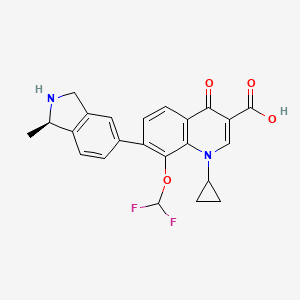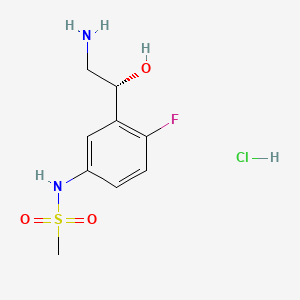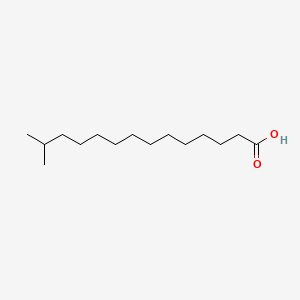
13-Methyltetradecansäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
13-Methyltetradecansäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Referenzverbindung in der Untersuchung von Fettsäuren und deren Derivaten verwendet.
Biologie: Sie dient als Modellverbindung für die Untersuchung des Stoffwechsels von verzweigtkettigen Fettsäuren.
Medizin: Ihre starken Antikrebs-Eigenschaften machen sie zu einem interessanten Forschungsobjekt in der Krebsforschung.
5. Wirkmechanismus
Die Antikrebs-Effekte von this compound beruhen hauptsächlich auf ihrer Fähigkeit, Apoptose in Krebszellen zu induzieren. Dieser Prozess beinhaltet die Downregulierung der AKT-Phosphorylierung, was zur Aktivierung von Caspasen, insbesondere Caspase-3, führt . Caspasen sind proteolytische Enzyme, die eine entscheidende Rolle in der Ausführungsphase der Zell-Apoptose spielen. Darüber hinaus fördert this compound mitochondriale Dysfunktionen, was zur Freisetzung von Cytochrom c und zur Aktivierung des apoptotischen Signalwegs führt .
Ähnliche Verbindungen:
Tetradecansäure (Myristinsäure): Eine geradkettige gesättigte Fettsäure mit ähnlichen physikalischen Eigenschaften, jedoch ohne die verzweigte Struktur von this compound.
12-Methyltetradecansäure: Eine weitere verzweigtkettige Fettsäure mit einer ähnlichen Struktur, die sich jedoch in der Position der Methylgruppe unterscheidet.
Einzigartigkeit: this compound ist aufgrund ihrer spezifischen verzweigten Struktur einzigartig, die ihr besondere biologische Eigenschaften verleiht, insbesondere ihre starken Antikrebs-Effekte . Die Position der Methylgruppe am 13. Kohlenstoffatom ist entscheidend für ihre biologische Aktivität und unterscheidet sie von anderen ähnlichen Fettsäuren.
Wirkmechanismus
Target of Action
13-MTD is known to target AKT , a serine-threonine kinase that regulates cell survival . AKT is often attacked by cancerous cells, which manage to switch and keep AKT’s signals “on,” resulting in cell dysfunction .
Mode of Action
13-MTD interacts with its target by down-regulating AKT , allowing stability in cells . This down-regulation of AKT leads to the activation of caspase-3 , a crucial enzyme in the apoptosis pathway .
Biochemical Pathways
The primary biochemical pathway affected by 13-MTD is the apoptosis pathway . The down-regulation of AKT by 13-MTD leads to the activation of caspase-3 , which promotes mitochondrial dysfunction, leading to the release of cytochrome c from the mitochondria to the cytoplasm . This series of events triggers apoptosis, or programmed cell death .
Pharmacokinetics
It’s known that 13-mtd was originally purified from a soy fermentation product and can be chemically synthesized . The synthesized form contains the same biological property as its natural form .
Result of Action
The primary result of 13-MTD’s action is the induction of apoptosis in many types of human cancer cells . It inhibits tumor cell growth by down-regulating AKT, which leads to the activation of caspase-3 . This results in significant accumulation of cells with sub-G1 DNA content, a hallmark of apoptosis .
Biochemische Analyse
Biochemical Properties
13-Methyltetradecanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The fatty chain acid is most abundant in a soy fermentation product named Yang Zhen Hua 851 and responds aggressively towards tumor cells through apoptosis .
Cellular Effects
13-Methyltetradecanoic acid has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It inhibits tumor cell growth by “down-regulating” p-AKT , a serine-threonine kinase that regulates cell survival .
Molecular Mechanism
The molecular mechanism of 13-Methyltetradecanoic acid involves its interaction with biomolecules and its influence on gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 13-Methyltetradecanoic acid change over time. It has been observed that the cleavage of caspase-3 and poly ADP-ribose polymerase (a caspase enzymolysis product) were detected after incubation for 2 hours, and increased after extending the incubation time .
Dosage Effects in Animal Models
In animal models, the effects of 13-Methyltetradecanoic acid vary with different dosages. Mice could sustain oral feeding of 5 g/kg/day without observable adverse events . 13-Methyltetradecanoic acid administered orally is absorbed by the intestine and transported primarily as chylomicrons in the lymphatic system and then into the circulation through the thoracic duct .
Metabolic Pathways
It is known that it interacts with various enzymes and cofactors .
Transport and Distribution
13-Methyltetradecanoic acid is transported and distributed within cells and tissues. It is absorbed by the intestine and transported primarily as chylomicrons in the lymphatic system and then into the circulation through the thoracic duct .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 13-Methyltetradecansäure kann durch chemische Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Veresterung von 13-Methyl-trans-2-tetradecensäure mit Methanol in Gegenwart eines sauren Katalysators . Die Reaktion erfolgt unter Rückflussbedingungen, was zur Bildung des gewünschten Esters führt, der dann zu this compound hydrolysiert werden kann.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt oft durch bakterielle Fermentation. So wurde sie ursprünglich aus einem Sojafermentationsprodukt namens Yang Zhen Hua 851 isoliert . Dieses Verfahren nutzt die natürlichen biosynthetischen Pfade von Mikroorganismen, um die Verbindung in nennenswerten Mengen zu produzieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen: 13-Methyltetradecansäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sie kann oxidiert werden, um entsprechende Ketone oder Alkohole zu bilden.
Reduktion: Die Carbonsäuregruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.
Veresterung: Sie reagiert mit Alkoholen in Gegenwart eines sauren Katalysators zu Estern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Veresterung: Es werden saure Katalysatoren wie Schwefelsäure oder Salzsäure eingesetzt.
Hauptprodukte:
Oxidation: Ketone oder Alkohole.
Reduktion: Alkohole.
Veresterung: Ester.
Vergleich Mit ähnlichen Verbindungen
Tetradecanoic acid (Myristic acid): A straight-chain saturated fatty acid with similar physical properties but lacks the branched structure of 13-Methyltetradecanoic acid.
12-Methyltetradecanoic acid: Another branched-chain fatty acid with a similar structure but differs in the position of the methyl group.
Uniqueness: 13-Methyltetradecanoic acid is unique due to its specific branched structure, which imparts distinct biological properties, particularly its potent anticancer effects . The position of the methyl group at the 13th carbon atom is crucial for its biological activity, differentiating it from other similar fatty acids.
Eigenschaften
IUPAC Name |
13-methyltetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCYQVNGROEVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179552 | |
| Record name | 13-Methyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2485-71-4, 50973-09-6 | |
| Record name | 13-Methyltetradecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2485-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Methyltetradecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002485714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Methyltetradecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90179552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopentadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.683 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 13-Methylmyristic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 13-METHYLTETRADECANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09T9M1LTY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B1674611.png)

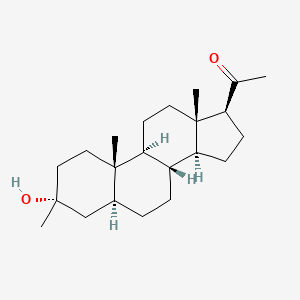
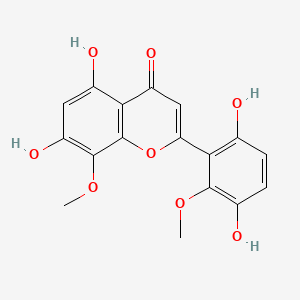
![(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1674617.png)
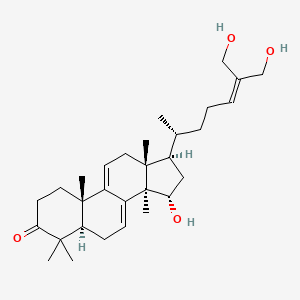

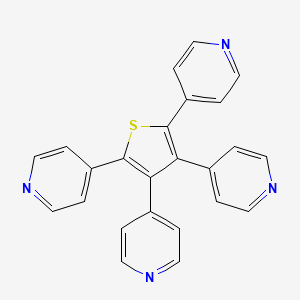
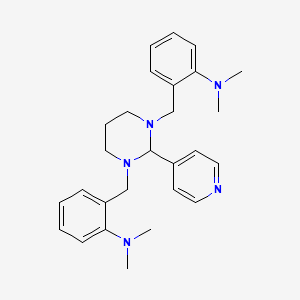
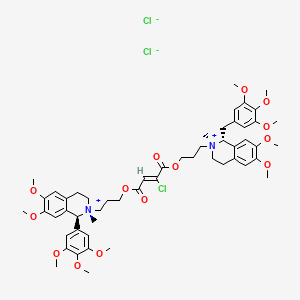
![(1S,3Z,5R,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-6,6-dimethyl-5,7-bis(3-methylbut-2-enyl)-1-[(2S)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B1674626.png)

